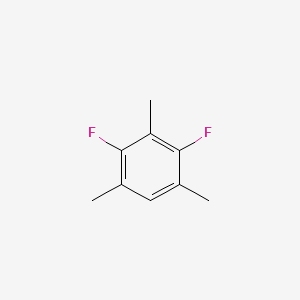

2,4-Difluoro-1,3,5-trimethylbenzene

Description

2,4-Difluoro-1,3,5-trimethylbenzene is an aromatic compound with the molecular formula C9H10F2 It is characterized by the presence of two fluorine atoms and three methyl groups attached to a benzene ring

Properties

IUPAC Name |

2,4-difluoro-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFSIQSIVNEENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278859 | |

| Record name | 2,4-difluoro-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-61-0 | |

| Record name | NSC10358 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-difluoro-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1,3,5-trimethylbenzene typically involves the fluorination of 1,3,5-trimethylbenzene. One common method includes the use of xenon difluoride and hydrogen fluoride in dichloromethane at 25°C for a short duration . Another approach involves a multi-step reaction starting with hydrogen fluoride and sodium nitrate, followed by treatment with iron and aqueous hydrochloric acid, and finally, diazotization with sodium nitrite and sodium tetrafluoroborate .

Industrial Production Methods: Industrial production methods for 2,4-Difluoro-1,3,5-trimethylbenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atoms at positions 2 and 4 undergo nucleophilic aromatic substitution (NAS) under specific conditions. Methyl groups at positions 1, 3, and 5 activate the ring toward electrophilic substitution but direct reactivity to specific sites due to steric and electronic effects.

Key Reactions:

-

Hydroxylation :

Reaction with aqueous NaOH at elevated temperatures replaces fluorine with hydroxyl groups, forming 2,4-dihydroxy-1,3,5-trimethylbenzene . -

Nitration :

Using HNO₃/H₂SO₄ introduces nitro groups at positions para to methyl groups, yielding 2,4-difluoro-3,5-dimethylnitrobenzene .

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| NAS (F → OH) | NaOH (aq), 100°C | 2,4-Dihydroxy-1,3,5-trimethylbenzene |

| Electrophilic Nitration | HNO₃/H₂SO₄, 50°C | 2,4-Difluoro-3,5-dimethylnitrobenzene |

Oxidation Reactions

Methyl groups are oxidized to carboxylic acids under strong oxidizing conditions, similar to other methyl-substituted aromatics .

Pathways:

-

Side-Chain Oxidation :

KMnO₄/H₂SO₄ oxidizes methyl groups to -COOH, forming 2,4-difluoro-1,3,5-benzenetricarboxylic acid . -

Ring Oxidation :

Ozonolysis or radical-mediated oxidation (e.g., OH radicals) leads to ring-opening products, including aldehydes and ketones .

| Substrate Site | Oxidizing Agent | Product |

|---|---|---|

| Methyl Groups | KMnO₄/H₂SO₄ | 2,4-Difluoro-1,3,5-benzenetricarboxylic acid |

| Aromatic Ring | O₃, OH radicals | Fluoroalkanes, CO, and fragmented hydrocarbons |

Reduction Reactions

Fluorine atoms are reducible under catalytic hydrogenation or via strong reducing agents:

-

Defluorination :

H₂/Pd-C removes fluorine atoms, producing 1,3,5-trimethylbenzene. -

Methyl Group Reduction :

LiAlH₄ reduces methyl groups to -CH₂OH intermediates, though this pathway is less common.

| Reduction Target | Reagents/Conditions | Product |

|---|---|---|

| Fluorine Atoms | H₂ (2 atm), Pd-C, 80°C | 1,3,5-Trimethylbenzene |

| Methyl Groups | LiAlH₄, ether | 2,4-Difluoro-1,3,5-trimethylbenzyl alcohol |

Thermal Decomposition

At high temperatures (>300°C), the compound undergoes bond cleavage:

-

C-F Bond Rupture : Releases HF and generates methyl-substituted radicals .

-

Ring Fragmentation : Forms fluorinated alkanes (e.g., CH₂F₂) and aromatic fragments (e.g., C₆H₃F₂) .

Decomposition Pathway:

-

Initial C-F bond dissociation (activation energy: ~250 kJ/mol) .

-

Secondary decomposition produces CO and short-chain fluorocarbons .

Comparative Reactivity with Analogues

The reactivity of 2,4-difluoro-1,3,5-trimethylbenzene differs from similar fluorinated aromatics:

| Compound | Key Structural Features | Reactivity Difference |

|---|---|---|

| 1,3,5-Trifluoro-2,4,6-trimethylbenzene | Three F atoms | Faster NAS due to higher electron deficiency |

| 2,4-Dibromo-1,3,5-trimethylbenzene | Br instead of F | Bromine undergoes easier substitution than fluorine |

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

2,4-Difluoro-1,3,5-trimethylbenzene is utilized as an intermediate in the synthesis of various organic compounds. Its fluorine substituents enhance reactivity and selectivity in chemical reactions:

- Fluorination Reactions : The presence of fluorine allows for selective electrophilic aromatic substitution reactions, making it a valuable precursor for synthesizing more complex fluorinated organic molecules.

- Synthesis of Pharmaceuticals : The compound can serve as a building block in the development of pharmaceutical agents due to the biological significance of fluorinated compounds.

Materials Science

In materials science, 2,4-difluoro derivatives are explored for their potential use in:

- Polymer Chemistry : Fluorinated compounds exhibit unique properties such as increased thermal stability and chemical resistance. They are incorporated into polymers to enhance performance characteristics.

- Liquid Crystals : The compound's structure allows for applications in liquid crystal displays (LCDs), where fluorinated materials can improve electro-optical properties.

Environmental Chemistry

Research into the environmental impact of fluorinated compounds has led to studies on:

- Degradation Pathways : Understanding how 2,4-difluoro-1,3,5-trimethylbenzene behaves in environmental conditions can help assess its persistence and potential ecological effects.

- Analytical Chemistry : The compound is used as a reference material in analytical methods for detecting and quantifying fluorinated pollutants.

Case Study 1: Pharmaceutical Development

A study investigated the synthesis of novel antifungal agents using 2,4-difluoro-1,3,5-trimethylbenzene as a key intermediate. The research highlighted how modifications to the trimethylbenzene framework could lead to compounds with enhanced antifungal activity compared to existing treatments.

Case Study 2: Polymer Applications

Research focused on incorporating 2,4-difluoro-1,3,5-trimethylbenzene into polycarbonate matrices demonstrated improved thermal stability and mechanical properties. This study illustrated the potential for developing advanced materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1,3,5-trimethylbenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the fluorine atoms are replaced by nucleophiles through a mechanism involving the formation of a Meisenheimer complex. In oxidation reactions, the methyl groups are converted to carboxylic acids or aldehydes through a series of intermediate steps involving the formation of radicals or carbocations.

Comparison with Similar Compounds

1,3,5-Trimethylbenzene: Lacks the fluorine atoms, making it less reactive in nucleophilic aromatic substitution.

2,4,6-Trifluorotoluene: Contains three fluorine atoms but only one methyl group, leading to different reactivity and properties.

2,4-Difluorotoluene: Contains two fluorine atoms and one methyl group, making it less sterically hindered compared to 2,4-Difluoro-1,3,5-trimethylbenzene.

Uniqueness: 2,4-Difluoro-1,3,5-trimethylbenzene is unique due to the combination of two electron-withdrawing fluorine atoms and three electron-donating methyl groups

Biological Activity

2,4-Difluoro-1,3,5-trimethylbenzene, also known as difluorotoluene, is a chemical compound with the formula C₉H₁₀F₂. Its biological activity has been the subject of various studies, particularly in the context of its potential effects on human health and its applications in pharmaceuticals and toxicology.

Chemical Structure and Properties

The structure of 2,4-difluoro-1,3,5-trimethylbenzene features a benzene ring with two fluorine atoms and three methyl groups attached. The presence of fluorine atoms can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of 2,4-difluoro-1,3,5-trimethylbenzene has focused on several key areas:

- Toxicological Effects : Studies have indicated that trimethylbenzene compounds can exhibit various toxicological effects depending on exposure levels. For instance, inhalation studies have shown potential impacts on hematological parameters and clinical chemistry in animal models .

- Reproductive and Developmental Toxicity : Evidence suggests that exposure to trimethylbenzene derivatives may lead to reproductive and developmental issues in animal studies. Specific endpoints observed include alterations in reproductive organ weights and histopathological changes .

- Inflammatory Responses : There is emerging evidence that compounds like 2,4-difluoro-1,3,5-trimethylbenzene may modulate inflammatory responses. This is particularly relevant in the context of autoimmune diseases where CRAC channel activity is implicated. The modulation of such channels could have therapeutic implications for conditions like asthma and rheumatoid arthritis .

Study 1: Inhalation Toxicity

A significant study conducted by Korsak et al. (2000) investigated the inhalation toxicity of various trimethylbenzene isomers, including 2,4-difluoro-1,3,5-trimethylbenzene. The study revealed dose-dependent effects on liver enzymes and hematological parameters in rats. The results indicated a need for further investigation into the long-term effects of exposure .

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Liver Enzymes | Elevated ALT levels | Korsak et al., 2000 |

| Hematological Changes | Altered white blood cell counts | Korsak et al., 2000 |

Study 2: Environmental Impact

Another study highlighted the environmental degradation of trimethylbenzene compounds in atmospheric conditions. The interaction with hydroxyl radicals (OH) was analyzed to understand its atmospheric reactivity. The findings showed that increased OH exposure led to significant degradation rates of 2,4-difluoro-1,3,5-trimethylbenzene .

Research Findings

Recent research has expanded our understanding of the biological activity of 2,4-difluoro-1,3,5-trimethylbenzene:

- Metabolic Pathways : Studies have indicated that this compound undergoes metabolic transformations that may produce reactive intermediates capable of inducing oxidative stress .

- Antioxidant Activity : Some derivatives have shown potential antioxidant properties which could be beneficial in mitigating oxidative damage in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.